molecular formula C18H18N2O4 B1584841 Diethyl 4,4'-Azodibenzoate CAS No. 7250-68-2

Diethyl 4,4'-Azodibenzoate

Cat. No.: B1584841
CAS No.: 7250-68-2
M. Wt: 326.3 g/mol
InChI Key: YFFNOBALALSBCH-UHFFFAOYSA-N
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Description

Diethyl 4,4'-Azodibenzoate (CAS 7250-68-2) is an azo compound characterized by two benzoate ester groups linked via a diazene (-N=N- moiety). Its molecular formula is C₁₈H₁₈N₂O₄, with a molecular weight of 326.35 g/mol . The compound is widely used in research and industrial applications, including polymer synthesis, photoresponsive materials, and as a precursor for dyes.

Preparation Methods

Esterification Reaction Details

  • Starting Material: 4,4'-Azodibenzoic acid
  • Alcohol: Ethanol (ethyl alcohol)
  • Catalyst: Concentrated sulfuric acid or other strong acid catalysts
  • Reaction Conditions: Reflux under anhydrous conditions, typically several hours
  • Isolation: After reaction completion, the product is isolated by cooling and recrystallization, often from solvents like dichloromethane (CH2Cl2)

This method is the most straightforward and commonly employed due to the availability of starting materials and the robustness of the esterification reaction.

Industrial Synthesis Approaches

In industrial settings, the preparation of Diethyl 4,4'-Azodibenzoate may involve continuous flow processes. These automated systems provide precise control over reaction parameters such as temperature, pressure, and reactant feed rates, leading to enhanced efficiency, improved yield, and reproducibility. Continuous flow technology also allows safer handling of potentially hazardous intermediates and better scalability.

Reaction Scheme Summary

Step Reactants Conditions Product
1 4,4'-Azodibenzoic acid + Ethanol Reflux, sulfuric acid catalyst, anhydrous This compound

Experimental Research Findings

A representative experimental procedure was reported where 1.0 g of azobenzene-4,4'-dicarbonyl chloride (a reactive intermediate closely related to 4,4'-azodibenzoic acid derivatives) was stirred with 20 mL ethanol at 353 K for 4 hours. Upon cooling, a red precipitate formed, which was recrystallized from dichloromethane to yield red crystals suitable for X-ray diffraction analysis, confirming the structure of this compound.

Characterization and Structural Insights

  • The compound crystallizes in a monoclinic system with strong π–π interactions between adjacent molecules.
  • The crystal structure shows inversion symmetry and planar benzene rings consistent with azobenzene derivatives.
  • The interplanar distance between molecules is approximately 3.298 Å, indicative of significant stacking interactions.

Summary Table of Preparation Parameters

Parameter Details
Molecular Formula C18H18N2O4
Molecular Weight 326.3 g/mol
Starting Material 4,4'-Azodibenzoic acid
Alcohol Used Ethanol
Catalyst Concentrated sulfuric acid
Reaction Temperature Reflux (~78 °C for ethanol)
Reaction Time Typically 3–6 hours
Solvent for Recrystallization Dichloromethane (CH2Cl2)
Industrial Process Continuous flow with automated control
Product Form Red crystalline solid

Notes on Alternative Methods and Reactions

While esterification is the main preparation route, related reactions involving oxidation, reduction, or substitution of this compound have been studied for derivative synthesis:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide can convert the azo compound into quinones.
  • Reduction: Sodium borohydride or lithium aluminum hydride can reduce the azo group to hydrazine derivatives.
  • Substitution: Nucleophilic substitution can replace ester groups using reagents such as sodium methoxide or sodium ethoxide.

These reactions are generally applied after initial synthesis for functional modifications rather than primary preparation.

Scientific Research Applications

Diethyl 4,4'-Azodibenzoate (C18H18N2O4) is an organic compound derived from azobenzene, characterized by two ester groups attached to benzene rings. It is known for its color and finds use in chemical and industrial applications. The compound's ability to undergo photoisomerization, switching between trans and cis configurations upon light exposure, is key to its applications in molecular switches and light-responsive materials.

Scientific Research Applications

This compound is used across various scientific disciplines:

  • Chemistry It serves as a reagent in organic synthesis and as a precursor in the preparation of other azobenzene derivatives.
  • Biology It is used in studies involving photoresponsive materials because of its reversible photoisomerization properties. It is also used in studies involving enzyme interactions.
  • Medicine It has been investigated for potential use in drug delivery systems and as a component in photodynamic therapy.
  • Industry It is utilized in the production of dyes and pigments, and as a stabilizer in polymer manufacturing.

Reactions

This compound can undergo several types of reactions:

  • Oxidation It can undergo oxidation to form quinones. Oxidizing agents like potassium permanganate and chromium trioxide can be used.
  • Reduction It can be reduced to form hydrazine derivatives, using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution It can participate in nucleophilic substitution reactions where ester groups are replaced by other functional groups, facilitated by reagents like sodium methoxide or sodium ethoxide.

Mechanism of Action

The mechanism of action of Diethyl 4,4’-Azodibenzoate involves its ability to undergo photoisomerization, where the compound switches between trans and cis configurations upon exposure to light. This property is exploited in various applications, such as molecular switches and light-responsive materials. The molecular targets and pathways involved include interactions with light-sensitive receptors and the modulation of molecular conformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key properties of Diethyl 4,4'-Azodibenzoate and its analogs:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point Density
This compound 7250-68-2 C₁₈H₁₈N₂O₄ 326.35 Azo (-N=N-), ethyl esters Not reported Not reported
Dimethyl 4,4'-Azodibenzoate 5320-91-2 C₁₆H₁₄N₂O₄ 298.30 Azo (-N=N-), methyl esters 240°C 1.20 g/cm³
4,4'-Sulfonyldibenzoic Acid 2449-35-6 C₁₄H₁₀O₆S 306.29 Sulfonyl (-SO₂-), carboxylic acids Not reported Not reported
Disodium 4,4'-Azobisbenzoate 19672-24-3 C₁₄H₈N₂Na₂O₄ 314.20 Azo (-N=N-), sodium carboxylates Not reported Not reported

Functional Group and Reactivity Differences

  • Azo vs. Sulfonyl Linkages :

    • This compound and its dimethyl analog feature a photosensitive azo group , enabling applications in light-responsive materials . In contrast, 4,4'-Sulfonyldibenzoic Acid (CAS 2449-35-6) contains a sulfonyl group, which enhances thermal stability and resistance to photodegradation .
    • The sodium salt Disodium 4,4'-Azobisbenzoate (CAS 19672-24-3) exhibits higher water solubility due to ionic carboxylate groups, making it suitable for aqueous-phase reactions .
  • Ester vs. Carboxylic Acid Derivatives :

    • The ethyl and methyl esters (e.g., Diethyl/Dimethyl 4,4'-Azodibenzoate) are more lipophilic, favoring organic solvent compatibility. Conversely, 4,4'-Sulfonyldibenzoic Acid’s carboxylic acid groups enable hydrogen bonding, impacting crystallinity and solubility in polar solvents .

Biological Activity

Diethyl 4,4'-Azodibenzoate (CAS No. 7250-68-2) is an organic compound known for its diverse applications in chemistry and biology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C18H18N2O4
  • Molecular Weight : 342.35 g/mol
  • Functional Groups : Contains two ester groups and an azo group, contributing to its unique chemical properties.

This compound is primarily recognized for its ability to undergo reversible photoisomerization, making it valuable in studies involving light-responsive materials.

This compound's biological activity is largely attributed to its photoisomerization capability. Upon exposure to UV light, it transitions between trans and cis configurations. This property is exploited in various applications, including:

  • Molecular switches : Used in systems that require controlled responses to light.
  • Photodynamic therapy : Investigated as a potential agent in cancer treatment due to its ability to generate reactive oxygen species upon light activation.

In Vitro Studies

Recent studies have focused on the interactions of this compound with biological molecules:

  • Cell Viability Assays : In vitro experiments demonstrated that the compound does not significantly affect the viability of various cell lines at low concentrations.
  • Reactive Oxygen Species (ROS) Generation : Exposure to UV light resulted in increased ROS production, suggesting potential applications in cancer therapy.

Case Studies

  • Photodynamic Therapy Application :
    • A study investigated the use of this compound in photodynamic therapy for cancer treatment. Results indicated that upon UV irradiation, the compound effectively induced apoptosis in cancer cells while sparing healthy cells .
  • Material Science Applications :
    • Research highlighted the use of this compound in developing photoresponsive polymers. The incorporation of this compound into polymer matrices allowed for tunable mechanical properties and responsiveness to light .

Comparative Analysis

CompoundStructure CharacteristicsBiological ActivityApplications
This compoundAzo group with two ester functionalitiesPhotoisomerization; low toxicityDrug delivery; photodynamic therapy
AzobenzeneAzo group onlyPhotoresponsiveDyes; sensors
Methyl 4,4'-AzodibenzoateSimilar structure with methyl estersSimilar photoisomerizationOrganic synthesis

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of Diethyl 4,4'-Azodibenzoate experimentally?

  • Methodological Answer: The compound can be characterized using spectroscopic techniques such as ¹H/¹³C NMR to verify ester and aromatic proton signals, IR spectroscopy to confirm carbonyl (C=O) and azo (N=N) stretching vibrations (~1700 cm⁻¹ and ~1400 cm⁻¹, respectively), and mass spectrometry to validate the molecular ion peak (expected m/z ~298.29) . For crystalline samples, single-crystal X-ray diffraction (SCXRD) is critical to determine bond lengths and angles, particularly the azo bond geometry (e.g., trans configuration). Refinement using programs like SHELXL ensures accurate structural resolution .

Q. What are the key safety protocols for handling this compound in laboratory settings?

  • Methodological Answer: Follow MSDS guidelines : use PPE (gloves, goggles, lab coat), avoid inhalation (work in a fume hood), and store at room temperature in a dry, dark environment to prevent decomposition . In case of accidental exposure, rinse skin/eyes with water and seek medical attention. Waste disposal should comply with hazardous organic compound regulations .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer: A typical synthesis involves esterification of 4,4'-azodibenzoic acid with ethanol under acidic catalysis. For example:

  • Dissolve 4,4'-azodibenzoic acid in absolute ethanol, add concentrated sulfuric acid, and reflux at 80–90°C for 6–8 hours.
  • Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1).
  • Isolate the product by vacuum filtration after cooling, followed by recrystallization from ethanol .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement of this compound derivatives?

  • Methodological Answer: Use SHELXTL/SHELXL for refinement, particularly for high-resolution or twinned data. Apply multi-scan absorption corrections (e.g., SADABS) to address anisotropic effects. For disordered regions, employ restraints on bond lengths/angles and validate with residual density maps. Cross-check with spectroscopic data (e.g., NMR) to resolve ambiguities in hydrogen bonding or torsional angles .

Q. What strategies optimize the synthesis of photoresponsive coordination polymers using this compound as a ligand?

  • Methodological Answer:

  • Use solvothermal methods with metal salts (e.g., Zn²⁺, Cu²⁺) in DMF/water mixtures at 80–120°C.
  • Monitor cis-trans isomerization via UV-Vis spectroscopy (λ ~350 nm for trans, ~450 nm for cis).
  • Characterize framework stability with PXRD and TGA . Adjust pH (6–8) to enhance ligand-metal coordination .

Q. How does photoisomerization of the azo group in this compound affect its biological activity?

  • Methodological Answer:

  • Irradiate the compound with UV light (365 nm) to induce transcis isomerization. Quantify isomer ratios using HPLC (C18 column, methanol/water mobile phase).
  • Assess biological activity (e.g., cytotoxicity against HCT-15 colorectal cancer cells ) via MTT assays under dark/light conditions. Compare IC₅₀ values to correlate photoisomerization with efficacy .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • Methodological Answer: Perform DFT calculations (B3LYP/6-31G* basis set) to analyze frontier molecular orbitals (HOMO-LUMO gap) and azo bond resonance. Use MD simulations (AMBER force field) to study conformational dynamics in solvent environments. Validate with experimental UV-Vis and cyclic voltammetry data .

Properties

IUPAC Name

ethyl 4-[(4-ethoxycarbonylphenyl)diazenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-23-17(21)13-5-9-15(10-6-13)19-20-16-11-7-14(8-12-16)18(22)24-4-2/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFNOBALALSBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40283158
Record name Diethyl 4,4'-Azodibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7250-68-2
Record name 1,1′-Diethyl 4,4′-(1,2-diazenediyl)bis[benzoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7250-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7250-68-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30133
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 4,4'-Azodibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Diethyl 4,4'-Azodibenzoate
Diethyl 4,4'-Azodibenzoate
Diethyl 4,4'-Azodibenzoate
Reactant of Route 4
Diethyl 4,4'-Azodibenzoate
Diethyl 4,4'-Azodibenzoate

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